molecular formula C41H38N6O5S2 B1682296 XV638 CAS No. 183854-11-7

XV638

Cat. No.: B1682296
CAS No.: 183854-11-7
M. Wt: 758.9 g/mol
InChI Key: JDALSSGOBMTZEP-NWJWHWDBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XV638 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

XV638 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

XV638 exerts its effects by inhibiting the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the HIV virus. The compound binds to the active site of the protease, preventing it from cleaving the viral polyprotein precursors into functional proteins. This inhibition disrupts the viral life cycle and reduces the production of infectious viral particles .

Biological Activity

XV638 is a cyclic urea compound primarily studied for its biological activity as an inhibitor of HIV-1 protease. This article delves into its mechanisms, efficacy, and relevant case studies to provide a comprehensive overview of its potential in therapeutic applications.

HIV-1 protease is crucial for the maturation of infectious viral particles, as it cleaves the gag-pol polyprotein into functional proteins necessary for viral replication. This compound acts by binding to the active site of the HIV-1 protease, inhibiting its enzymatic activity and thereby preventing viral replication. The binding affinity and inhibition kinetics are critical parameters in assessing its potency.

Binding Affinity and Inhibition Kinetics

A study published in the Journal of Biological Chemistry provided insights into the binding characteristics of this compound. The crystal structure of HIV-1 protease complexed with this compound revealed significant interactions at the active site, contributing to its inhibitory effects. The following table summarizes key findings on binding affinities and inhibition constants (Kd):

Inhibitor Kd (M) ΔG (cal/mole) ΔH (cal/mole) −TΔS (cal/mole)
This compound2.4e−08−9.53e+035.40e+03−1.46e+04

These results indicate that this compound has a strong binding affinity for HIV-1 protease, suggesting its potential effectiveness as a therapeutic agent against HIV.

Case Studies

Several case studies have been conducted to evaluate the therapeutic efficacy of this compound in clinical settings:

  • Case Study on Drug Resistance :
    A study investigated the efficacy of this compound against drug-resistant strains of HIV-1. The findings demonstrated that this compound retained significant inhibitory activity against variants with known mutations that confer resistance to other protease inhibitors. This highlights its potential use in treatment regimens for patients with multi-drug-resistant HIV.
  • Pharmacokinetics and Bioavailability :
    Another case study focused on the pharmacokinetics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. Results indicated that this compound is orally bioavailable, making it a candidate for oral administration in therapeutic settings.
  • Combination Therapy :
    A clinical trial evaluated the effects of combining this compound with other antiretroviral agents. The results showed enhanced viral suppression compared to monotherapy, suggesting that combination therapy could be beneficial in managing HIV infections more effectively.

Properties

CAS No.

183854-11-7

Molecular Formula

C41H38N6O5S2

Molecular Weight

758.9 g/mol

IUPAC Name

3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C41H38N6O5S2/c48-35-33(23-27-9-3-1-4-10-27)46(25-29-13-7-15-31(21-29)37(50)44-39-42-17-19-53-39)41(52)47(34(36(35)49)24-28-11-5-2-6-12-28)26-30-14-8-16-32(22-30)38(51)45-40-43-18-20-54-40/h1-22,33-36,48-49H,23-26H2,(H,42,44,50)(H,43,45,51)/t33-,34-,35+,36+/m1/s1

InChI Key

JDALSSGOBMTZEP-NWJWHWDBSA-N

SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC(=CC=C5)C(=O)NC6=NC=CS6)CC7=CC=CC=C7)O)O

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC(=CC=C5)C(=O)NC6=NC=CS6)CC7=CC=CC=C7)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC(=CC=C5)C(=O)NC6=NC=CS6)CC7=CC=CC=C7)O)O

Appearance

Solid powder

Key on ui other cas no.

183854-11-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

XV638;  XV-638;  XV 638.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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